molecular formula C21H22N2O2S B11349743 2-{1-[(2-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

2-{1-[(2-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

Cat. No.: B11349743
M. Wt: 366.5 g/mol
InChI Key: WFRSUENYZHBESE-UHFFFAOYSA-N
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Description

2-{1-[(2-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole: is a heterocyclic compound with a piperidine ring fused to a benzothiazole moiety. Let’s break down its features:

    Piperidine Ring: A six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.

    Benzothiazole: A bicyclic aromatic system consisting of a benzene ring fused with a thiazole ring (containing sulfur and nitrogen atoms).

Preparation Methods

Synthetic Routes:

Several synthetic approaches exist for this compound. Here are some common methods:

  • Cyclization of 2-Aminobenzothiazole with 2-Chloroacetophenone

    • React 2-aminobenzothiazole with 2-chloroacetophenone in the presence of a base (such as potassium carbonate) to form the piperidine ring.
    • The reaction proceeds via nucleophilic substitution and cyclization.
    • Reflux conditions are typically employed.
  • Multicomponent Reactions (MCRs)

    • MCRs involving benzothiazole, piperidine, and other reagents can lead to the desired compound.
    • These reactions offer efficiency and diversity in product formation.

Industrial Production:

The industrial-scale synthesis of this compound may involve optimized versions of the above methods, considering cost-effectiveness and scalability.

Chemical Reactions Analysis

Reactions:

    Hydrogenation: Reduction of the benzothiazole ring.

    Cyclization: Formation of the piperidine ring.

    Amination: Introduction of amino groups.

    Annulation: Fusion of two rings.

    Cycloaddition: Formation of spiro compounds.

Common Reagents:

    Hydrogen gas (H₂): for hydrogenation.

    Base (e.g., potassium carbonate): for cyclization.

    Ammonia (NH₃): for amination.

Major Products:

The main product is the titled compound itself, which combines the piperidine and benzothiazole moieties.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Potential drug candidates due to its structural features.

    Chemistry: As a building block for designing new molecules.

    Biology: Investigating its effects on biological systems.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, it’s essential to explore related structures in the literature to highlight its uniqueness.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-methylphenoxy)ethanone

InChI

InChI=1S/C21H22N2O2S/c1-15-6-2-4-8-18(15)25-14-20(24)23-12-10-16(11-13-23)21-22-17-7-3-5-9-19(17)26-21/h2-9,16H,10-14H2,1H3

InChI Key

WFRSUENYZHBESE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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